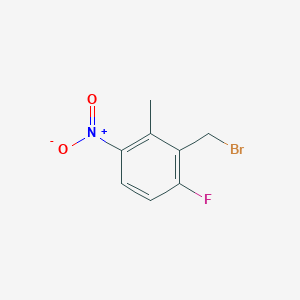

6-Fluoro-2-methyl-3-nitrobenzyl bromide

CAS No.:

Cat. No.: VC13623193

Molecular Formula: C8H7BrFNO2

Molecular Weight: 248.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrFNO2 |

|---|---|

| Molecular Weight | 248.05 g/mol |

| IUPAC Name | 2-(bromomethyl)-1-fluoro-3-methyl-4-nitrobenzene |

| Standard InChI | InChI=1S/C8H7BrFNO2/c1-5-6(4-9)7(10)2-3-8(5)11(12)13/h2-3H,4H2,1H3 |

| Standard InChI Key | VFEFBWJHCRLCPY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1CBr)F)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C=CC(=C1CBr)F)[N+](=O)[O-] |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a benzyl bromide core with three distinct substituents:

-

Fluorine at the 6-position, enhancing electrophilic reactivity.

-

Methyl group at the 2-position, contributing steric bulk and electron-donating effects.

-

Nitro group at the 3-position, a strong electron-withdrawing group that directs further substitution reactions .

The interplay of these groups creates a polarized aromatic system, making the benzyl bromide highly reactive in nucleophilic substitutions.

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 248.05 g/mol | |

| Purity | ≥97% | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | Not reported |

The absence of reported melting/boiling points suggests limited thermal stability studies, necessitating cautious handling during synthesis .

Synthetic Methodologies

Direct Bromination of Pre-functionalized Arenes

A common route involves the bromination of pre-substituted toluene derivatives. For example, 2,3-dimethyl-4-fluoronitrobenzene (CAS: 1736-87-4) can undergo radical bromination using bromosuccinimide (NBS) under photolytic conditions to introduce the benzyl bromide moiety . This method parallels protocols for synthesizing structurally related nitrobenzyl bromides, such as 2-nitrobenzyl bromide, where bromination is achieved using or in acetic acid .

Solvent and Catalyst Optimization

Recent advances highlight the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate () to enhance reaction efficiency. In a related synthesis of methyl 12-methyl-3,9-dinitro-5,6,7,12-tetrahydro-13-oxodibenzo[b.g]bicyclo[3.3.1]nonane-6-carboxylate, DMF improved yields by 40% compared to acetone, underscoring its utility in facilitating reactions .

Reactivity and Functionalization

Nucleophilic Substitution

The benzyl bromide group is highly susceptible to nucleophilic attack. In the presence of amines or thiols, it forms secondary amines or sulfides, respectively. For example, treatment with pyrrolidine in acetonitrile yields 4-pyrrolidinopyridine derivatives, which are valuable ligands in catalysis .

Fluorine-specific Reactions

The C–F bond’s stability allows selective functionalization at other positions. In a study on α-carbonyl benzyl bromides, nucleophilic fluorination using and replaced bromine with fluorine, demonstrating compatibility with nitro groups . This method could be adapted to modify the 6-fluoro substituent if needed.

Pharmaceutical Applications

Intermediate in Antibacterial Agents

6-Fluoro-2-methyl-3-nitrobenzyl bromide is employed in synthesizing RNA polymerase inhibitors. Derivatives of similar brominated aromatics, such as C3-005 (a dichlorobenzene analogue), exhibit MIC values as low as 8 μg/mL against Streptococcus pneumoniae, highlighting the pharmacophoric importance of halogenated nitroarenes .

Anticancer Drug Development

Pyridinium bromides derived from nitrobenzyl bromides show potent activity against lung cancer (A-549 cells). For instance, 2-chloro-3-cyano-4-nitrobenzyl pyridinium bromide inhibits tumor growth by targeting CDK1/cyclinB1/CKS2 proteins, with IC values in the nanomolar range . The nitro group enhances cellular uptake through redox-activated prodrug mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume